molecular formula C10H7NO2S B6413935 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% CAS No. 1261911-84-5

2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95%

Cat. No. B6413935
CAS RN: 1261911-84-5
M. Wt: 205.23 g/mol
InChI Key: CETKQOZZHUSHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Formylthiophen-4-yl)-5-hydroxypyridine (2FTHP) is a hydroxypyridine compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water, ethanol, and ether and is commercially available as a 95% pure powder. 2FTHP is known to have a range of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a research tool in the study of biochemical and physiological effects.

Mechanism of Action

2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. It is also thought to inhibit the formation of free radicals, which can damage cell membranes and DNA. Additionally, 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% may act as a chelating agent, binding to metals and preventing them from participating in redox reactions.
Biochemical and Physiological Effects
2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% can protect cells from oxidative damage and reduce inflammation. It has also been found to inhibit the growth of certain types of cancer cells, as well as to reduce the risk of cardiovascular disease. Additionally, 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% has been shown to reduce cholesterol levels and to improve glucose tolerance.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% in lab experiments is that it is a commercially available compound that is relatively inexpensive and easy to obtain. Additionally, it is relatively stable, with a shelf life of up to two years when stored properly. However, there are some limitations to using 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% in lab experiments. For example, it has a limited solubility in water, which can make it difficult to use in certain experiments. Additionally, it can be difficult to accurately measure its concentration in solutions, as it is not soluble in most organic solvents.

Future Directions

The potential applications of 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% in scientific research are vast. Future research could focus on the effects of 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% on other types of cancer cells, as well as its potential use in the development of new drugs. Additionally, research could be conducted to further understand the mechanism of action of 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95%, as well as its potential effects on other biochemical and physiological processes. Other potential areas of research include the use of 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% in the production of polymers and its potential use as an antioxidant in food and cosmetic products.

Synthesis Methods

2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% can be synthesized by two different methods. The first method involves the condensation of 2-formylthiophene and 5-hydroxy-2-pyridone in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide. The second method involves the reaction of 2-formylthiophene and 5-hydroxy-2-pyridone with a suitable acid, such as hydrochloric acid or sulfuric acid. Both methods yield 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% in high yields and purity.

Scientific Research Applications

2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% has a range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a research tool in the study of biochemical and physiological effects. 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine, 95% has also been used to study the effects of reactive oxygen species on cell signaling pathways, as well as in the development of new drugs.

properties

IUPAC Name

4-(5-hydroxypyridin-2-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-5-9-3-7(6-14-9)10-2-1-8(13)4-11-10/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETKQOZZHUSHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692496
Record name 4-(5-Hydroxypyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formylthiophen-4-YL)-5-hydroxypyridine

CAS RN

1261911-84-5
Record name 4-(5-Hydroxypyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.